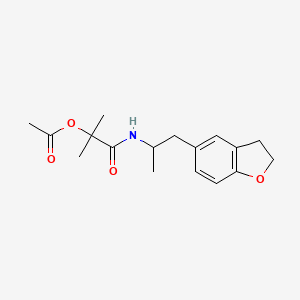

1-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Compounds containing a benzofuran moiety have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in nature and are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and a high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring as a core. This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications

Synthesis of Complex Molecules

One application area of this compound involves the synthesis of complex molecular structures, such as dibenzofurandiols, which are important intermediates in organic synthesis. Carvalho and Sargent (1984) demonstrated that compounds similar to the one can undergo cyclization to form dibenzofurandiols, highlighting a method for synthesizing dimethyl furan-2,5-diyldiacetate, a compound with potential utility in various synthetic routes (Carvalho & Sargent, 1984).

Anti-Viral and Anti-Microbial Activities

Another significant area of application is in evaluating the anti-viral and anti-microbial properties of derivatives. Kong et al. (2015) discovered that certain phenylpropanoids derived from the stems of Nicotiana tabacum, with structural similarities to the compound , exhibited high anti-tobacco mosaic virus (anti-TMV) activities, suggesting potential applications in developing anti-viral agents (Kong et al., 2015).

Anti-Platelet Activities

Furthermore, research into the synthesis of dibenzofuran- and carbazole-substituted oximes, compounds structurally related to the one mentioned, has shown potential cytotoxic and antiplatelet activities. Wang et al. (2004) synthesized and evaluated these derivatives, finding that certain oxime-type dibenzofuran derivatives were active, pointing towards their utility in developing therapeutic agents for conditions related to platelet aggregation (Wang et al., 2004).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research will likely continue to explore the therapeutic potential of these compounds, and there is a need to collect the latest information in this promising area .

properties

IUPAC Name |

[1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylamino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11(18-16(20)17(3,4)22-12(2)19)9-13-5-6-15-14(10-13)7-8-21-15/h5-6,10-11H,7-9H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWFADJMBBNJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C)(C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)

![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2739791.png)

![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)

![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)

![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)

![Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2739805.png)